Perindopril vs. Trandolapril: Superior eNOS Modulation Demonstrates Scaffold's Therapeutic Potential
The clinical relevance of the octahydro-1H-indole-2-carboxylic acid scaffold is demonstrated by the differential efficacy of the drugs it is used to synthesize. In a comparative study of ACE inhibitors, perindopril, which is synthesized from the (2S,3aS,7aS)-isomer, showed significantly higher endothelial nitric oxide synthase (eNOS) protein expression in the rat aorta compared to trandolapril, which is synthesized from the (2S,3aR,7aS)-isomer [1].
| Evidence Dimension | eNOS Protein Expression in Rat Aorta |
|---|---|
| Target Compound Data | Perindopril: 22.52 ± 1.09 AU μg⁻¹ protein |
| Comparator Or Baseline | Trandolapril: eNOS protein expression and activity were lower than perindopril (P < 0.05 perindopril versus trandolapril). |
| Quantified Difference | Perindopril > Trandolapril (P < 0.05) |
| Conditions | Sprague-Dawley rats treated with equihypotensive doses of five different ACE inhibitors. |
Why This Matters
This in vivo data proves that the choice of the specific octahydroindole-2-carboxylic acid isomer and the derived drug product leads to quantifiably different pharmacodynamic outcomes, impacting therapeutic selection.
- [1] Comini, L., Bachetti, T., Cargnoni, A., Bastianon, D., Gitti, G. L., Ceconi, C., & Ferrari, R. (2007). Therapeutic modulation of the nitric oxide: all ace inhibitors are not equivalent. Pharmacological Research, 56(1), 42-48. View Source
